molecular formula C8H8BFN2O2 B2555780 (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid CAS No. 2377607-53-7

(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B2555780
CAS No.: 2377607-53-7
M. Wt: 193.97
InChI Key: GVUQQOCHHRPIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Formula Analysis

The compound this compound is systematically identified by its Chemical Abstracts Service registry number 2377607-53-7. The molecular formula C8H8BFN2O2 accurately represents the atomic composition, encompassing eight carbon atoms, eight hydrogen atoms, one boron atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight is precisely determined to be 193.97 grams per mole, which corresponds to the sum of atomic masses for all constituent elements.

The structural framework of this compound integrates a benzimidazole core system with specific substitution patterns that define its chemical behavior. The benzimidazole ring system consists of a fused benzene and imidazole ring, where the nitrogen atom at position 1 bears a methyl substituent. The fluorine atom occupies position 6 of the benzimidazole system, while the boronic acid functional group (-B(OH)2) is attached at position 5. This specific substitution pattern creates a unique electronic environment that influences both the reactivity and stability of the compound.

The presence of the fluorine substituent at the 6-position introduces significant electronic effects due to fluorine's high electronegativity and small atomic radius. This substitution pattern affects the electron density distribution throughout the aromatic system, potentially influencing the acidity of the boronic acid group and the overall reactivity profile of the molecule. The methyl group on the nitrogen atom provides steric bulk and affects the conformational preferences of the molecule in both solution and solid states.

The boronic acid functional group represents the key reactive center of the molecule, characterized by the boron atom bonded to two hydroxyl groups and the benzimidazole ring system. This arrangement allows for the characteristic Lewis acid behavior of boronic acids, including their ability to form reversible covalent bonds with diols and other Lewis bases. The specific positioning of the boronic acid group adjacent to the fluorine substituent creates a unique electronic environment that may enhance or modify the typical reactivity patterns observed in simpler boronic acid systems.

Crystallographic Data and Solid-State Characterization

While specific crystallographic data for this compound are not extensively documented in the available literature, the compound is commercially available with high purity specifications. The material is typically supplied as a solid with a purity of 98%, indicating successful purification and crystallization protocols have been established for this compound. The high purity level suggests that the compound can be obtained in a well-defined crystalline form suitable for analytical characterization and synthetic applications.

The solid-state properties of boronic acids are generally influenced by their ability to form hydrogen bonds through the hydroxyl groups attached to the boron center. In the case of this compound, the presence of multiple hydrogen bond donors and acceptors, including the boronic acid hydroxyl groups, the fluorine atom, and the nitrogen atoms in the benzimidazole ring, likely contributes to the formation of an extended hydrogen bonding network in the crystal structure.

The fluorine substituent at position 6 may participate in weak intermolecular interactions in the solid state, potentially including C-H···F hydrogen bonds or F···F contacts, which are known to influence the packing arrangements in fluorinated organic compounds. These interactions, combined with the conventional hydrogen bonding involving the boronic acid group, likely determine the overall crystal structure and contribute to the stability of the solid form.

The benzimidazole ring system provides a planar aromatic framework that may facilitate π-π stacking interactions between adjacent molecules in the crystal lattice. The methyl substituent on the nitrogen atom introduces some steric hindrance that could influence the optimal packing arrangement and may prevent overly close approach of neighboring molecules, thereby affecting the overall crystal density and stability.

Thermochemical Properties: Melting Point, Solubility, and Stability Profiles

The thermochemical properties of this compound reflect the combined influences of its fluorinated benzimidazole core and the boronic acid functional group. While specific melting point data for this compound are not explicitly provided in the available sources, related boronic acid compounds typically exhibit melting points that reflect the strength of intermolecular interactions in the solid state. The presence of the fluorine atom and the extended hydrogen bonding network involving the boronic acid group likely contribute to a relatively high melting point compared to non-fluorinated analogs.

Solubility characteristics of boronic acids are generally influenced by their ability to form hydrogen bonds with solvent molecules and their overall polarity. The presence of the boronic acid functional group typically confers some degree of water solubility, while the aromatic benzimidazole system contributes to solubility in organic solvents. The fluorine substituent may enhance solubility in polar organic solvents while potentially reducing water solubility compared to the non-fluorinated analog. This dual solubility profile makes the compound suitable for use in various synthetic protocols requiring different solvent systems.

The stability profile of this compound is influenced by several structural factors. Boronic acids are generally susceptible to protodeboronation under certain conditions, particularly in the presence of water and at elevated temperatures. However, the electron-withdrawing effect of the fluorine substituent may enhance the stability of the carbon-boron bond by reducing the electron density at the boron center, thereby making protodeboronation less favorable.

Storage recommendations for the compound typically include maintenance in a dry environment at room temperature, as indicated by standard protocols for boronic acid compounds. The benzimidazole core provides additional stability through its aromatic character, while the fluorine substituent contributes to chemical inertness under normal handling conditions. Long-term stability studies would be expected to show minimal decomposition when the compound is stored under appropriate conditions away from moisture and extreme temperatures.

Acid-Base Behavior and Boronic Acid Prototropic Equilibria

The acid-base behavior of this compound is dominated by the prototropic equilibria involving the boronic acid functional group. Boronic acids typically exhibit pKa values around 9, but this can be significantly influenced by the electronic nature of substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atom at position 6 is expected to lower the pKa value compared to the non-fluorinated analog, making the compound more acidic.

Based on established structure-activity relationships for substituted phenylboronic acids, the effect of fluorine substitution can be quantitatively predicted using Hammett correlations. For fluorine substituents in aromatic systems, the correlation equation pKX = 8.76 - 2.06 σX has been established for meta- and para-substituted phenylboronic acids. While direct application to the benzimidazole system requires caution, similar electronic effects would be expected to operate, suggesting that the fluorine substituent significantly enhances the acidity of the boronic acid group.

The prototropic equilibrium for this compound involves the deprotonation of one of the hydroxyl groups attached to boron, leading to the formation of a boronate anion. This equilibrium is represented by the general equation R-B(OH)2 + H2O ⇌ R-B(OH)3⁻ + H3O⁺, where R represents the fluorinated benzimidazole substituent. The resulting boronate anion adopts a tetrahedral geometry around the boron center, which represents a significant change from the trigonal planar geometry of the neutral boronic acid.

The benzimidazole ring system itself may also participate in acid-base equilibria, particularly involving the nitrogen atoms. The nitrogen atom at position 3 of the benzimidazole ring can be protonated under sufficiently acidic conditions, creating a second ionizable center in the molecule. The methyl substituent on nitrogen 1 prevents protonation at that site, focusing the basic character on the unsubstituted nitrogen. The interaction between these multiple ionizable centers creates a complex pH-dependent speciation profile that influences the compound's behavior in biological and synthetic applications.

The fluorine substituent not only affects the acidity of the boronic acid group but also influences the basicity of the benzimidazole nitrogen. The electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom, making it less basic compared to the non-fluorinated analog. This electronic coupling between different functional groups in the molecule demonstrates the importance of considering the entire molecular framework when predicting acid-base behavior.

Property Value Reference
Molecular Formula C8H8BFN2O2
Molecular Weight 193.97 g/mol
Chemical Abstracts Service Number 2377607-53-7
Purity (Commercial) 98%
Functional Groups Boronic acid, Fluorobenzimidazole
Lead Time (Commercial) 1-3 weeks

Properties

IUPAC Name

(6-fluoro-1-methylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFN2O2/c1-12-4-11-7-2-5(9(13)14)6(10)3-8(7)12/h2-4,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUQQOCHHRPIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(C=N2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Halogenated Intermediate

The preparation of 5-bromo-6-fluoro-1-methyl-1,3-benzodiazole begins with functionalization of the benzodiazole core. A representative pathway involves:

  • Ring formation : Condensation of 4-fluoro-3-bromo-1,2-diaminobenzene with methylating agents (e.g., methyl iodide) under basic conditions to yield 1-methyl-1,3-benzodiazole.
  • Regioselective bromination : Directed halogenation at the 5-position using N-bromosuccinimide (NBS) in acetic acid, exploiting the electron-donating effects of the adjacent fluorine.

Borylation Reaction Conditions

The brominated intermediate reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 80–100°C. Typical yields range from 60–75%, with purification via column chromatography to isolate the boronic ester, followed by acidic hydrolysis to the free boronic acid.

Parameter Value
Catalyst Pd(dppf)Cl₂ (5 mol%)
Solvent 1,4-Dioxane
Temperature 90°C
Reaction Time 12–16 hours
Yield 68% (after hydrolysis)

Directed C–H Borylation Strategies

Iridium-catalyzed C–H borylation offers a streamlined alternative, bypassing pre-functionalization steps. This method relies on the directing effects of nitrogen atoms in the benzodiazole ring to achieve regioselectivity at the 5-position.

Substrate Preparation and Reaction Optimization

The parent compound, 6-fluoro-1-methyl-1,3-benzodiazole , is synthesized via cyclization of 4-fluoro-1,2-diaminobenzene with methyl triflate. Subsequent iridium-catalyzed borylation employs [Ir(OMe)(COD)]₂ and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) with B₂pin₂ in anhydrous THF. The reaction proceeds at 80°C for 24 hours, affording the pinacol boronate ester in 55–65% yield.

Advantages and Limitations

  • Advantages : Reduced synthetic steps, compatibility with sensitive functional groups.
  • Limitations : Moderate regioselectivity due to competing C–H activation sites; requires strict anhydrous conditions.

Fluorination Techniques in Benzodiazole Systems

Introducing fluorine at the 6-position necessitates precise control to avoid side reactions. Two primary approaches dominate:

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) fluorinate electron-rich aromatic systems. For example, treatment of 5-bromo-1-methyl-1,3-benzodiazole with Selectfluor® in acetonitrile at 60°C installs fluorine at the 6-position with 70–80% efficiency.

Late-Stage Fluorination via Halogen Exchange

In cases where early-stage fluorination is problematic, halogen exchange (Halex) reactions using KF in the presence of Cu(I) catalysts enable conversion of chloro or bromo groups to fluoro. This method is particularly effective for substrates with electron-withdrawing substituents.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

Method Yield (%) Scalability Complexity
Miyaura Borylation 68 High Moderate
Directed C–H Borylation 60 Moderate High
Electrophilic Fluorination 75 High Low

Challenges in Purification and Stability

(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid exhibits sensitivity to protodeboronation under acidic or aqueous conditions. Stabilization strategies include:

  • Protection as pinacol esters : Enhances shelf life and facilitates handling.
  • Lyophilization : Storage as a lyophilized powder under inert atmosphere minimizes degradation.

Industrial and Research Applications

While commercial availability is limited (discontinued per CymitQuimica), the compound’s utility in Suzuki-Miyaura couplings for pharmaceutical intermediates underscores its importance. Recent patents highlight its role in synthesizing kinase inhibitors and fluorinated bioactive molecules.

Chemical Reactions Analysis

(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzodiazoles and boronic esters.

Scientific Research Applications

(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to the unique properties of the benzodiazole ring.

    Medicine: Research into boronic acid derivatives has shown potential in the development of pharmaceuticals, particularly as enzyme inhibitors.

    Industry: The compound’s reactivity makes it useful in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition applications. The fluorine atom can also influence the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The fluorine atom in the target compound increases its electron-withdrawing character compared to alkyl-substituted analogs (e.g., butyl or ethyl derivatives), lowering its pKa and enhancing its reactivity in cross-coupling reactions .
  • Steric Considerations : The methyl group at position 1 provides moderate steric hindrance, balancing reactivity and stability, whereas bulkier alkyl chains (e.g., butyl) may reduce reaction rates in Suzuki-Miyaura couplings .

Physicochemical Properties

pKa and Binding Affinity

  • The pKa of boronic acids is critical for their reactivity and diol-binding capacity. Fluorine’s electron-withdrawing effect reduces the pKa of this compound compared to non-fluorinated analogs, favoring boronate ester formation at physiological pH (e.g., for glucose sensing) .
  • Binding Affinity : The compound’s binding constant (Ka) with diols (e.g., glucose) is expected to be higher than that of 3-AcPBA or 4-MCPBA, which have higher pKa values and lower affinity under physiological conditions .

Stability and Reactivity

  • Synthetic Yield : In Suzuki-Miyaura couplings, fluorinated benzodiazolyl boronic acids may achieve higher yields under dry conditions compared to bulkier analogs like (1-Butyl-1H-benzimidazol-5-yl)boronic acid, as seen in analogous systems (42–75% yields) .

Biological Activity

(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid (CAS Number: 2377607-53-7) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C8H8BFN2O2C_8H_8BFN_2O_2, with a molecular weight of approximately 193.97 g/mol. Its structure includes a benzodiazole ring, which is crucial for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cancer cell proliferation and survival. One notable target is fatty acid synthase (FASN), which plays a significant role in lipid metabolism and is often upregulated in cancer cells.

Inhibition of FASN

A study highlighted the compound's ability to inhibit FASN, leading to reduced lipid synthesis in cancer cells. This inhibition can disrupt the metabolic pathways that support tumor growth and survival, making it a promising candidate for further development as an anti-cancer agent .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM) Notes
A549 (Lung Cancer)25.3 ± 4.6Significant reduction in cell viability observed
SNU16 (Gastric)77.4 ± 6.2Moderate efficacy; further optimization suggested
KG1 (Acute Myeloid Leukemia)2.0 ± 0.8High potency indicating strong inhibition of cell growth

These results indicate that while the compound shows variable potency across different cancer types, it demonstrates significant activity against specific lines, particularly KG1.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar benzodiazole derivatives suggest that modifications to the boronic acid moiety can enhance biological activity. For instance, substituents at the 4-position and 6-position of the benzodiazole ring have been shown to influence enzyme binding affinity and inhibitory potency significantly .

Case Study 1: Lung Cancer Treatment

In a preclinical study focusing on lung cancer, this compound was administered to A549 xenograft models. The results indicated a marked decrease in tumor size compared to controls treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, suggesting its potential as a therapeutic agent in lung cancer management.

Case Study 2: Combination Therapy

Another study explored the efficacy of combining this compound with conventional chemotherapeutics such as cisplatin. The combination therapy exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines. This finding supports the potential use of this compound as an adjuvant treatment option.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for synthesizing (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid?

  • Methodological Answer : The synthesis typically involves introducing the boronic acid moiety onto a pre-functionalized benzodiazole scaffold. Key steps include:

  • Halogenation : Fluorination at the 6-position of the benzodiazole core via electrophilic substitution.
  • Methylation : Quaternization of the nitrogen at the 1-position using methyl iodide or dimethyl sulfate under basic conditions.
  • Boronation : Miyaura borylation using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bis(pinacolato)diboron or direct lithiation followed by borate trapping.
  • Protection/Deprotection : Use of pinacol esters to protect boronic acids during synthesis to avoid side reactions, followed by acidic hydrolysis .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR to confirm fluorine substitution and 11B^{11}\text{B} NMR to verify boronic acid integrity.
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS with derivatization (e.g., diol complexation) to prevent boroxine formation, which obscures molecular ion peaks .
  • X-ray Crystallography : Single-crystal analysis (if feasible) to resolve steric effects from the methyl and fluorine substituents .

Q. What are the primary applications of this compound in biological systems?

  • Methodological Answer : The fluorinated benzodiazolyl boronic acid is explored for:

  • Proteasome Inhibition : Mimicking bortezomib’s mechanism by forming reversible covalent bonds with catalytic threonine residues.
  • Glycoprotein Sensing : Leveraging boronic acid-diol interactions to detect cell-surface carbohydrates overexpressed in cancer cells.
  • Anticancer Screening : Testing cytotoxicity via MTT assays on glioblastoma or myeloma cell lines, with IC50_{50} values compared to reference drugs .

Advanced Research Questions

Q. How can researchers resolve conflicting data in binding affinity studies between this boronic acid and diol-containing biomolecules?

  • Methodological Answer : Contradictions often arise from:

  • Secondary Interactions : Non-specific binding (e.g., hydrophobic interactions with the benzodiazole ring) can skew selectivity. Mitigate by using SPR spectroscopy to decouple specific vs. non-specific binding contributions .
  • pH Sensitivity : The boronic acid’s pKa (influenced by fluorine’s electron-withdrawing effect) affects diol binding. Use stopped-flow kinetics to measure kon/koffk_{\text{on}}/k_{\text{off}} under physiological pH, comparing fructose, glucose, and tagatose as controls .

Q. What experimental designs address challenges in polymerizing boronic acid-containing monomers like this compound?

  • Methodological Answer : Key considerations include:

  • Protection Strategies : Polymerize the pinacol-protected boronate ester via ATRP or RAFT, followed by deprotection under mild acidic conditions.
  • Lewis Acidity Modulation : Introduce electron-withdrawing groups (e.g., fluorine) to enhance boronic acid reactivity, enabling faster copolymerization with acrylamides or styrenics.
  • Crosslinking Control : Monitor boroxine formation via FT-IR to prevent premature gelation during free-radical polymerization .

Q. How can thermal stability data inform the use of this compound in flame-retardant materials?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess decomposition onset temperatures and residual char formation under nitrogen/air atmospheres. Compare to halogenated retardants.
  • Degradation Pathways : Use GC-MS to identify volatile byproducts (e.g., boric acid, fluorinated aromatics) and propose mechanisms (e.g., radical scavenging via boron-oxygen bonds).
  • Structure-Stability Relationships : Correlate fluorine’s electron-withdrawing effect with enhanced thermal resilience, as seen in pyrene-boronic acid derivatives .

Q. What advanced mass spectrometry techniques overcome boroxine interference in peptide-boronic acid conjugate analysis?

  • Methodological Answer :

  • On-Plate Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix to promote in situ boronic ester formation, suppressing dehydration/trimerization.
  • MS/MS Sequencing : Collision-induced dissociation (CID) of derivatized peptides to distinguish boronic acid adducts from backbone fragments.
  • High-Throughput Screening : Combine with "single-bead" MALDI workflows for rapid library deconvolution .

Contradictions and Emerging Directions

Q. Why do some studies report low solubility of this compound in aqueous buffers despite its polar boronic acid group?

  • Methodological Insight : The hydrophobic benzodiazole ring dominates solubility. Solutions include:

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain biocompatibility.
  • Supramolecular Encapsulation : Employ cyclodextrins or PEG-based micelles to enhance dispersibility .

Q. How does the methyl group at the 1-position influence binding kinetics compared to unmethylated analogs?

  • Methodological Insight : The methyl group sterically hinders diol access but stabilizes the benzodiazole-B(OH)2_2 conjugation. Resolve via:

  • Computational Modeling : DFT calculations to compare transition-state energies of methylated vs. non-methylated analogs.
  • Competitive Assays : Fluorescence displacement using alizarin red S as a reporter .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.